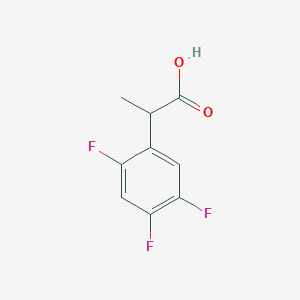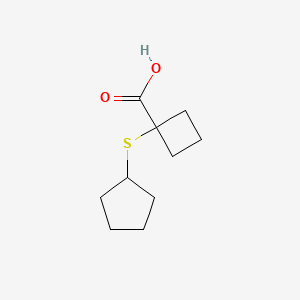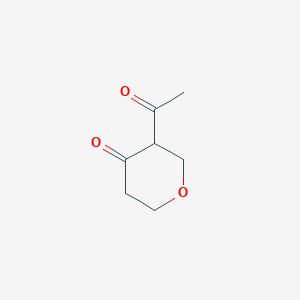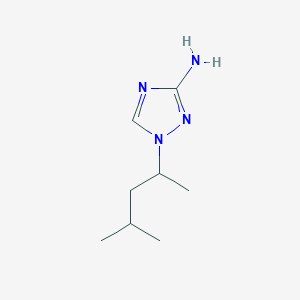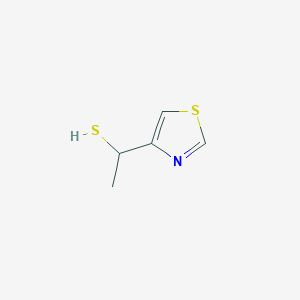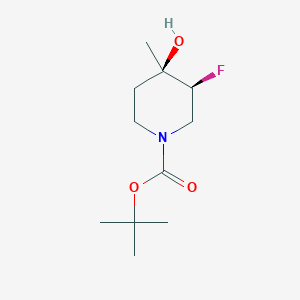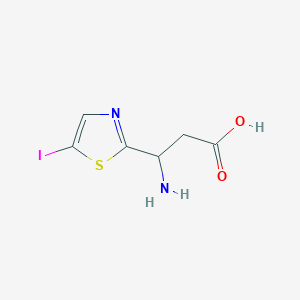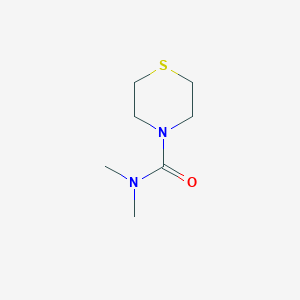
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
科学的研究の応用
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The difluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic environments and molecular targets.
類似化合物との比較
Similar Compounds
- (2S)-2-(Bromomethyl)tetrahydrofuran
- (2S)-2-(Bromomethyl)morpholine-4-carboxylate
- (2S)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate
Uniqueness
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is unique due to the presence of both bromomethyl and difluoromethyl groups on a cyclopropane ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H5BrF2 |
|---|---|
分子量 |
170.98 g/mol |
IUPAC名 |
(2S)-2-(bromomethyl)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2/t3-/m1/s1 |
InChIキー |
TUDJNSKRXIUOAJ-GSVOUGTGSA-N |
異性体SMILES |
C1[C@@H](C1(F)F)CBr |
正規SMILES |
C1C(C1(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)

